Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a thiophene-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in cells. It has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its potent anticancer activity. It can be used to study the mechanisms of cancer cell death and to develop new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate. One of the potential directions is the development of new anticancer drugs based on the structure of this compound. Another direction is the study of the compound's potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects.
Conclusion:
This compound is a promising compound that has potential applications in scientific research. It exhibits potent anticancer activity, anti-inflammatory properties, and antioxidant effects. However, further research is needed to fully understand its mechanism of action and to identify its potential side effects.
Synthesis Methods
Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods is the reaction of 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by reaction with methanol and triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C16H14N2O4S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-9-12(8-17)15(23-13(9)16(20)22-3)18-14(19)10-5-4-6-11(7-10)21-2/h4-7H,1-3H3,(H,18,19) |
InChI Key |
RQDVXQMXOAGWBT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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